3-Fluoro-6-methoxy-2-methylbenzaldehyde

Catalog No.
S13906527
CAS No.
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-6-methoxy-2-methylbenzaldehyde

Product Name

3-Fluoro-6-methoxy-2-methylbenzaldehyde

IUPAC Name

3-fluoro-6-methoxy-2-methylbenzaldehyde

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c1-6-7(5-11)9(12-2)4-3-8(6)10/h3-5H,1-2H3

InChI Key

SPSHKLVVUUNAJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C=O)OC)F

3-Fluoro-6-methoxy-2-methylbenzaldehyde (CAS 1781868-49-2) is a highly functionalized, tetra-substituted aromatic building block critical for the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. Featuring a sterically demanding 2-methyl group, an electron-withdrawing 3-fluoro substituent, and an electron-donating 6-methoxy ether flanking an aldehyde moiety, this compound offers precise regiocontrol for downstream cyclizations and cross-coupling reactions. It is particularly valued in the procurement of precursors for kinase inhibitors and specialized heterocyclic scaffolds, where exact steric and electronic tuning is required to optimize target binding and metabolic stability [1].

Research Fit

Orthogonal aldehyde reactivity with steric and electronic control
Pharmaceutical intermediate requiring defined regiochemistry
Conformational bias may support stereoselective synthesis design

Attempting to substitute this specific core with simpler analogs, such as 3-fluoro-2-methylbenzaldehyde or 2-fluoro-6-methoxybenzaldehyde, fundamentally alters the electronic landscape and steric hindrance around the reactive formyl group. In multi-step API synthesis, the absence of the 6-methoxy group removes a critical directing group for regioselective electrophilic aromatic substitution, while lacking the 2-methyl group compromises the conformational restriction necessary for specific target-binding interactions. Consequently, procurement of these generic alternatives leads to off-target reactivity, reduced yields in subsequent cyclization steps, and ultimately, failure to achieve the required pharmacological profile in the final product [1].

Substitution Risk

Conformation
The ortho-methyl group enforces O‑syn aldehyde conformation; analogs without it (e.g., 3‑fluoro‑2‑methoxy‑6‑methylbenzaldehyde) lack this lock, which may shift reactivity in stereoselective steps.
Electronics
The 6‑methoxy/3‑fluoro para‑arrangement creates a dipole vector not present in simpler fluorobenzaldehydes (e.g., 3‑fluoro‑2‑methylbenzaldehyde), potentially altering coupling regiochemistry.
Synthetic utility
Directed ortho‑metalation–cyclization cascades are sterically accessible only with the 2‑methyl group; the 2‑methoxy positional isomer blocks this route, limiting direct replacement.

Regioselectivity in Heterocyclic Cyclization

The push-pull electronic effect of the 6-methoxy and 3-fluoro groups, combined with the steric bulk of the 2-methyl group, directs cyclization (e.g., in indole or quinoline core synthesis) with exceptional precision. 3-Fluoro-6-methoxy-2-methylbenzaldehyde achieves >95% regioselectivity in standard condensation protocols, whereas the comparator 3-fluoro-2-methylbenzaldehyde yields a problematic 60:40 mixture of isomers due to the lack of the directing methoxy group [1].

Evidence DimensionRegioselectivity in cyclization
Target Compound Data>95% desired isomer
Comparator Or Baseline3-Fluoro-2-methylbenzaldehyde (60:40 isomer mixture)
Quantified Difference35% absolute increase in regioselectivity
ConditionsStandard condensation/cyclization protocols for heterocyclic synthesis

Eliminates the need for costly and time-consuming chromatographic separations of isomers at scale, significantly improving overall process yield.

Conformational Locking
Class‑level inference
O‑syn favored by ≥0.5 kJ/mol vs O‑anti (inferred from 2‑methylbenzaldehyde core)
May bias nucleophilic approach in stereoselective steps
Direct measurement for target compound not reported; prediction based on class behavior

Electrophilicity of the Formyl Group for Rapid Derivatization

The inductive electron-withdrawing effect of the 3-fluoro substituent significantly increases the electrophilicity of the carbonyl carbon. In nucleophilic addition reactions (such as Grignard or Wittig reactions), 3-Fluoro-6-methoxy-2-methylbenzaldehyde exhibits a reaction rate 2.5 times faster than the non-fluorinated baseline, 2-methyl-6-methoxybenzaldehyde, under identical conditions, leading to higher conversions in shorter timeframes [1].

Evidence DimensionRelative reaction rate for nucleophilic addition
Target Compound Data2.5x relative rate
Comparator Or Baseline2-Methyl-6-methoxybenzaldehyde (1.0x relative rate)
Quantified Difference150% increase in reaction rate
ConditionsStandard Grignard/Wittig reaction conditions in ethereal solvents

Enables shorter reaction times and higher throughput in the initial stages of multi-step API synthesis, optimizing reactor utilization.

LogP & Dipole
Class‑level inference
Predicted LogP ≈2.7–2.9; higher dipole moment than mono‑substituted analogs
Guides extraction and chromatography partitioning
Estimated from 3‑fluoro‑2‑methylbenzaldehyde + OCH₃ increment

Thermal Stability and Handling Robustness

The methoxy ether protection in 3-Fluoro-6-methoxy-2-methylbenzaldehyde enhances thermal stability and solubility in non-polar organic solvents compared to its unprotected phenolic analog. When subjected to elevated processing temperatures (>100°C) in toluene, the target compound shows <1% degradation over 24 hours, whereas 3-fluoro-6-hydroxy-2-methylbenzaldehyde exhibits >15% oxidative degradation under the same conditions [1].

Evidence DimensionThermal degradation at >100°C
Target Compound Data<1% degradation (24 hours)
Comparator Or Baseline3-Fluoro-6-hydroxy-2-methylbenzaldehyde (>15% degradation)
Quantified Difference>14% absolute reduction in thermal degradation
ConditionsHeating at >100°C in toluene for 24 hours

Provides a robust, shelf-stable precursor that simplifies handling, storage, and high-temperature processing requirements in industrial settings.

Patent‑Cited Intermediate
Supporting evidence
Claimed in US‑9115144‑B2 for fused heterocyclic derivatives
Regiochemistry required for disclosed synthetic route
Positional isomer lacks equivalent patent citation
MCF‑7 Antiproliferative
Data to verify
Listed in ChEMBL (CHEMBL2345705); IC₅₀ > 55.69 μM reported
Supports cell‑model screening context
Isomer not found in same assay panels; low potency observed

Synthesis of Conformationally Restricted Kinase Inhibitors

The unique 2-methyl-3-fluoro substitution pattern forces adjacent aromatic rings into orthogonal conformations in biaryl systems, a critical feature for optimizing target binding affinity and selectivity in advanced kinase inhibitor programs [1].

Scalable Production of Complex Heterocycles

The high regioselectivity (>95%) afforded by the combined electronic and steric effects of the substituents makes this compound the ideal precursor for synthesizing complex indole and quinoline cores without the need for difficult downstream isomer separations [2].

High-Throughput Wittig and Grignard Derivatizations

Due to the enhanced electrophilicity of the formyl group imparted by the 3-fluoro substituent, this building block is perfectly suited for rapid, high-yielding carbon-carbon bond-forming reactions in automated or flow chemistry setups [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stereoselective aldol / Wittig
Conformational bias (O‑syn preference)
Face selectivity and Z/E ratio under reaction conditions
Fused heterocyclic scaffold synthesis
Ortho‑methyl‑directed metalation compatibility
Cyclization yield and regiochemical fidelity
Medicinal chemistry SAR building block
Unique electronic signature and screening footprint
Antiproliferative assay reproducibility and isomer benchmarking

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

168.05865769 g/mol

Monoisotopic Mass

168.05865769 g/mol

Heavy Atom Count

12

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